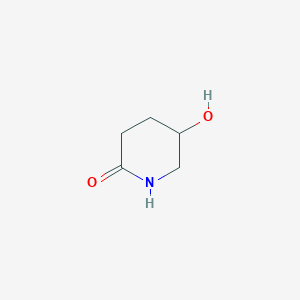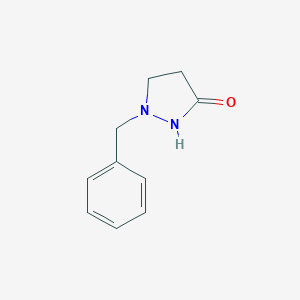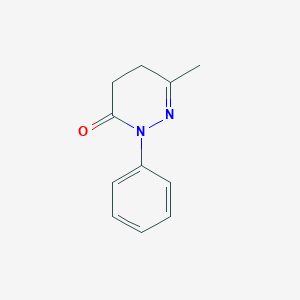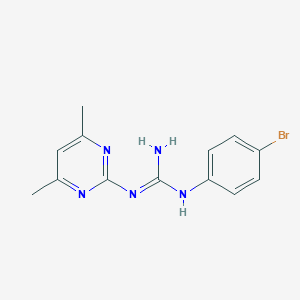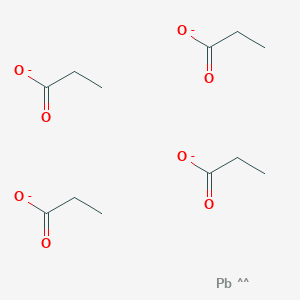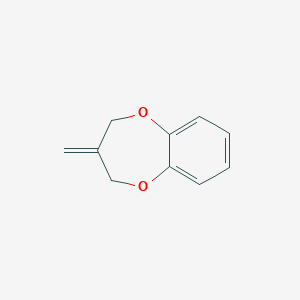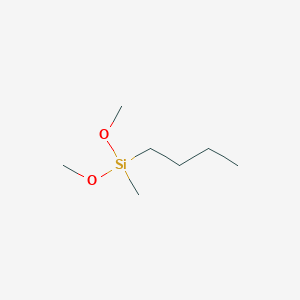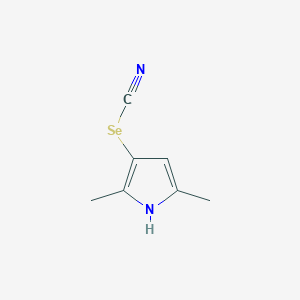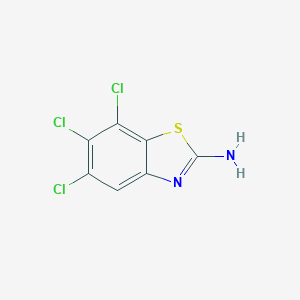
5,6,7-Trichloro-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trichloro-1,3-benzothiazol-2-amine (TCBZ) is a synthetic compound that has been used in various scientific research studies due to its unique properties. TCBZ is a heterocyclic compound that contains a benzothiazole ring with three chlorine atoms attached to it. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 5,6,7-Trichloro-1,3-benzothiazol-2-amine is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and lipoxygenase. 5,6,7-Trichloro-1,3-benzothiazol-2-amine has also been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects:
5,6,7-Trichloro-1,3-benzothiazol-2-amine has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress and lipid peroxidation in cells. 5,6,7-Trichloro-1,3-benzothiazol-2-amine has also been found to alter the expression of various genes involved in cell growth and differentiation. In addition, 5,6,7-Trichloro-1,3-benzothiazol-2-amine has been found to inhibit the activity of various enzymes involved in the metabolism of xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
5,6,7-Trichloro-1,3-benzothiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have a wide range of biological activities. However, 5,6,7-Trichloro-1,3-benzothiazol-2-amine also has some limitations. It is toxic and can cause harm to living organisms. Therefore, it should be handled with care in lab experiments.
Orientations Futures
There are several future directions for the study of 5,6,7-Trichloro-1,3-benzothiazol-2-amine. One direction is to study its potential as a therapeutic agent for the treatment of cancer and fungal infections. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Furthermore, the development of new derivatives of 5,6,7-Trichloro-1,3-benzothiazol-2-amine with improved biological activities is another potential future direction.
In conclusion, 5,6,7-Trichloro-1,3-benzothiazol-2-amine is a synthetic compound that has been used in various scientific research studies due to its unique properties. It has been synthesized using various methods, and its mechanism of action has been studied in detail. 5,6,7-Trichloro-1,3-benzothiazol-2-amine has been found to have antifungal, antibacterial, and antitumor activities and has been used in the development of new drugs for the treatment of various diseases. It has also been used as a tool to study the mechanism of action of various biological processes. However, 5,6,7-Trichloro-1,3-benzothiazol-2-amine is toxic and should be handled with care in lab experiments. There are several future directions for the study of 5,6,7-Trichloro-1,3-benzothiazol-2-amine, including its potential as a therapeutic agent and the development of new derivatives with improved biological activities.
Méthodes De Synthèse
5,6,7-Trichloro-1,3-benzothiazol-2-amine can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride. Another method involves the reaction of 2-aminobenzothiazole with chloroacetic acid and phosphorus oxychloride. The synthesized 5,6,7-Trichloro-1,3-benzothiazol-2-amine can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
5,6,7-Trichloro-1,3-benzothiazol-2-amine has been used in various scientific research studies due to its unique properties. It has been found to have antifungal, antibacterial, and antitumor activities. 5,6,7-Trichloro-1,3-benzothiazol-2-amine has been used in the development of new drugs for the treatment of various diseases, including cancer and fungal infections. It has also been used as a tool to study the mechanism of action of various biological processes.
Propriétés
Numéro CAS |
16582-61-9 |
|---|---|
Nom du produit |
5,6,7-Trichloro-1,3-benzothiazol-2-amine |
Formule moléculaire |
C7H3Cl3N2S |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
5,6,7-trichloro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3Cl3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12) |
Clé InChI |
PZTKRJPVVXGQBP-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





